Boc-L-Ala-OH-d3
Description
Significance of Isotopic Labeling in Contemporary Biochemical and Biophysical Research
Isotopic labeling is a technique used to track the journey of a molecule through a reaction, metabolic pathway, or biological cell. wikipedia.org By replacing specific atoms with their isotopes, which have the same number of protons but a different number of neutrons, researchers can follow the labeled molecule's path and fate. wikipedia.org This method is invaluable for understanding the intricate mechanisms of chemical reactions and biological interactions. wikipedia.org
Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and can be detected using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). wikipedia.org This allows for the non-destructive analysis of molecular structure and dynamics. creative-proteomics.comsigmaaldrich.com In fields like metabolic flux analysis, stable isotope labeling provides deep insights into cellular metabolism and biochemical pathways. creative-proteomics.com The use of isotopically labeled compounds has become a cornerstone in proteomics, drug development, and the study of enzyme mechanisms. nih.govresearchgate.net
Overview of Deuterated Amino Acids as Precision Molecular Probes
Deuterated amino acids, where one or more hydrogen atoms are replaced by deuterium, are particularly useful in the study of proteins and their functions. nih.govresearchgate.net The introduction of deuterium can have several beneficial effects. For instance, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes and increase the in vivo stability of a molecule. This "kinetic isotope effect" is a valuable tool for studying reaction mechanisms. nih.gov
In protein NMR spectroscopy, the selective incorporation of deuterated amino acids can simplify complex spectra and enhance signal resolution, which is especially beneficial for studying large proteins and protein complexes. nih.gov Site-specific deuteration allows researchers to "turn on" or "turn off" signals from specific parts of a protein, providing a clearer picture of its structure and dynamics. portlandpress.com These precision molecular probes have been instrumental in evaluating enzyme mechanisms, tracking metabolites, and improving the pharmacokinetic properties of drugs. nih.govresearchgate.netnih.gov
Research Focus: Boc-Ala-OH-3,3,3-d3 as a Key Deuterated Building Block
A prime example of a valuable deuterated building block is Boc-Ala-OH-3,3,3-d3. This compound is a derivative of the amino acid L-alanine, where the three hydrogen atoms of the methyl group are replaced with deuterium. The "Boc" group (tert-butyloxycarbonyl) is a protecting group for the amine functionality, which is a common strategy in peptide synthesis. shoko-sc.co.jpchemie-brunschwig.ch
Boc-Ala-OH-3,3,3-d3 serves as a reagent for synthesizing deuterated amino acid derivatives, which are precursors for creating isotope-labeled peptides. lookchem.com The presence of the trideuterated methyl group makes it a powerful tool for various analytical techniques. For example, in NMR studies, the deuterium label can be used to probe the local environment and dynamics of the alanine (B10760859) residue within a peptide or protein. sigmaaldrich.com In mass spectrometry-based proteomics, peptides containing this labeled amino acid can be used as internal standards for accurate protein quantification. isotope.comisotope.com
The synthesis of site-selectively deuterated amino acids like Boc-Ala-OH-3,3,3-d3 can be challenging, often requiring multi-step chemical synthesis or enzymatic methods. nih.govresearchgate.netnih.gov However, the scientific insights gained from using these labeled compounds in research often outweigh the synthetic difficulties. The ability to precisely place deuterium atoms provides an unparalleled level of detail in the study of biological systems.
Below is a table summarizing the key properties of Boc-Ala-OH-3,3,3-d3 and its non-deuterated counterpart.
| Property | Boc-Ala-OH-3,3,3-d3 | N-(tert-Butoxycarbonyl)-L-alanine |
| Chemical Formula | C₈H₁₂D₃NO₄ lookchem.com | C₈H₁₅NO₄ chemicalbook.com |
| Molecular Weight | 192.23 g/mol sigmaaldrich.comisotope.com | 189.21 g/mol chemicalbook.com |
| CAS Number | 161602-47-7 lookchem.com | 15761-38-3 chemicalbook.com |
| Melting Point | 79-83 °C lookchem.com | 79-83 °C chemicalbook.com |
| Isotopic Purity | 99 atom % D sigmaaldrich.com | Not Applicable |
| Primary Application | Reagent for peptide synthesis, molecular probe in NMR and MS lookchem.comsigmaaldrich.comisotope.comisotope.com | Building block for peptide synthesis chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3,3,3-trideuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHJQCGUWFKTSE-MQBGRFPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435273 | |
| Record name | Boc-Ala-OH-3,3,3-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161602-47-7 | |
| Record name | Boc-Ala-OH-3,3,3-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Applications of Boc Ala Oh 3,3,3 D3 in Structural Biology and Biophysics
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone technique in structural biology, and the strategic incorporation of isotopes like deuterium (B1214612) is fundamental to its application, especially for larger and more complex biomolecular systems. Boc-Ala-OH-3,3,3-d3 serves as a key precursor for introducing deuterated alanine (B10760859) residues into proteins, enabling a range of advanced NMR experiments.
Methyl Group Labeling Strategies
The selective labeling of methyl groups in amino acids such as isoleucine, leucine (B10760876), and valine (ILV) has been a revolutionary strategy in NMR studies of high-molecular-weight proteins. isotope.com Extending this methodology to include alanine has been a significant focus, as alanine's methyl group is close to the protein backbone, making it a sensitive probe of the local environment. isotope.comckisotopes.com The use of precursors like Boc-Ala-OH-3,3,3-d3 allows for the specific incorporation of deuterated alanine, which can then be selectively protonated at the methyl position (¹³CH₃) in an otherwise deuterated protein. isotope.comchemie-brunschwig.ch This approach expands the set of available NMR probes beyond ILV residues, providing more extensive coverage of the protein's hydrophobic core and interfaces. isotope.comckisotopes.com Alanine is a frequently occurring residue, and its inclusion in methyl-labeling strategies significantly increases the number of structural and dynamic restraints that can be obtained. isotope.comnih.gov
Deuteration for Enhanced Spectral Resolution and Sensitivity in High-Molecular-Weight Systems
For large proteins and protein complexes (approaching and exceeding 1 MDa), NMR spectra are often plagued by signal overlap and rapid signal decay (short T2 relaxation times), which leads to broad, uninterpretable peaks. cortecnet.com Perdeuteration—the substitution of most protons with deuterium—is a common strategy to overcome this limitation. chemie-brunschwig.chcortecnet.com By selectively reintroducing protons at specific sites, such as the methyl group of alanine, against a deuterated background, researchers can dramatically simplify the spectrum and enhance resolution. isotope.comcortecnet.com This selective protonation, in combination with techniques like methyl-Transverse Relaxation Optimized Spectroscopy (methyl-TROSY), mitigates the effects of dipolar broadening and has been instrumental in studying systems up to 800 kDa. isotope.comckisotopes.com The use of Boc-Ala-OH-3,3,3-d3 is a critical first step in creating these selectively labeled samples that are essential for pushing the size limits of protein NMR.
Residue-Specific and Site-Specific Labeling for Protein Structure and Assignment
The ability to introduce isotopically labeled amino acids at specific positions in a protein sequence is crucial for assigning NMR signals to the correct atoms and for detailed structural analysis. Boc-Ala-OH-3,3,3-d3 facilitates the residue-specific incorporation of deuterated alanine. nih.gov This is particularly valuable for resolving ambiguities in crowded spectral regions. For example, in a peptide with a repeating sequence of alanines, selective deuteration of certain alanine methyl groups allowed for the unambiguous observation of Nuclear Overhauser Effects (NOEs) between specific protons, which is critical for determining local conformation. pnas.org Furthermore, combining ¹³C and ¹⁵N labeling with deuteration at the alanine position enables a suite of triple-resonance experiments that are the foundation of modern protein backbone and side-chain resonance assignment. chemie-brunschwig.chnih.gov
Investigation of Protein Dynamics and Conformational Changes
Proteins are not static entities; their functions are intimately linked to their motions, which span a wide range of timescales. Isotope labeling with deuterium provides a powerful handle to study these dynamics. The alanine methyl group, being close to the backbone, is an excellent probe for both fast (picosecond to nanosecond) and slow (microsecond to millisecond) motions that are often associated with enzymatic function and conformational changes. ckisotopes.com By incorporating deuterated alanine, researchers can use ²H solid-state NMR to measure the rate and geometry of methyl group rotation and other local motions. scirp.org These measurements provide insights into the flexibility and conformational entropy of the protein backbone. pnas.org For instance, NMR studies on alanine-rich peptides have used isotopic labeling to characterize the thermal transition between different backbone conformations, revealing a shift from a polyproline II structure to a β-strand conformation with increasing temperature. pnas.org
Solid-State NMR and Infrared Dichroism for Membrane Protein Structural Studies
Studying membrane proteins presents unique challenges due to their size and requirement for a lipid environment. Solid-state NMR (ssNMR) is a key technique for investigating these proteins in a native-like membrane setting. frontiersin.orgresearchgate.net Deuterium labeling of alanine methyl groups is particularly advantageous in ssNMR. The deuterium quadrupolar splitting is sensitive to the orientation of the Cα-Cβ bond axis relative to the magnetic field. rsc.org This allows researchers to determine the orientation of alanine side chains and, by extension, the polypeptide backbone itself within the lipid bilayer. rsc.org
In a complementary approach, site-specific infrared dichroism utilizes deuteration to study membrane protein structure. The triple C-deuteration of an alanine methyl group shifts its stretching vibrations to a region of the infrared spectrum that is free from spectral overlap. nih.gov By measuring the dichroic ratios of these shifted vibrations, researchers can determine the tilt and rotational orientation of transmembrane helices. This method was successfully used to characterize the transmembrane segment of the M2 protein from the Influenza A virus, demonstrating the utility of C-deuterated alanine as a precise structural probe for membrane proteins. nih.gov
Probing Protein-Ligand Interactions Utilizing Deuterium Labeling
NMR spectroscopy is a powerful tool for characterizing the interactions between proteins and their ligands, from small molecules to other macromolecules. nih.gov Deuterium labeling plays a crucial role in these studies. When a small molecule ligand binds to a large, deuterated protein, its NMR signals can be broadened significantly. univr.it Techniques like Saturation Transfer Difference (STD) NMR are used to identify binding ligands. univr.it In this experiment, signals from the protein are saturated, and this saturation is transferred to any bound ligands. By observing the ligand's NMR spectrum, one can identify which parts of the molecule are in close contact with the protein.
The use of selectively labeled proteins, for instance with ¹³CH₃-Ala in a deuterated background, can provide specific information about the binding interface. nih.gov Chemical shift mapping, where changes in the NMR signals of the protein are monitored upon ligand binding, can pinpoint the location of the binding site. The inclusion of alanine methyl probes through deuteration strategies provides additional reporters distributed throughout the protein, increasing the chances of identifying the interaction surface. ckisotopes.comnih.gov
Deuterium NMR Spectroscopy in Biological Systems and Metabolite Identification
Deuterium (²H) NMR spectroscopy offers a unique window into the dynamics of biological systems. Due to the low natural abundance of deuterium (approximately 0.0115%), the introduction of deuterated compounds like Boc-Ala-OH-3,3,3-d3 results in a strong, specific signal against a quiet background. nih.gov This makes it an excellent tracer for metabolic pathways.
Once administered and metabolized, the deuterium label from Boc-Ala-OH-3,3,3-d3 can be incorporated into various metabolites. For instance, the carbon skeleton of alanine is closely linked to that of pyruvate (B1213749), a central hub in metabolism. liverpool.ac.uk Through transamination reactions, the deuterated methyl group can be transferred, allowing researchers to follow the fate of alanine through pathways like gluconeogenesis and the citric acid cycle. metsol.come-acnm.org
Recent advancements have demonstrated the power of combining biocatalytic processes with deuteration to synthesize specifically labeled amino acids, including alanine, for NMR analysis. chemrxiv.orgresearchgate.netrsc.org These methods allow for the preparation of amino acid isotopologues that can be incorporated into large proteins, enabling the study of their structure and dynamics using techniques like Methyl-TROSY NMR. chemrxiv.orgresearchgate.netrsc.org The reduced relaxation rates of deuterated probes significantly enhance the quality of NMR spectra for high molecular weight complexes.
Key Research Findings in Deuterium NMR:
| Research Area | Finding | Significance |
| Metabolite Tracking | Deuterium from labeled alanine is incorporated into central metabolites like pyruvate and lactate. liverpool.ac.ukmetsol.com | Enables real-time monitoring of metabolic fluxes and pathway activities. |
| Protein Structure | Selective deuteration of amino acids like alanine reduces spectral complexity in large proteins. chemie-brunschwig.ch | Facilitates the structural analysis of large protein complexes by NMR. |
| Enzyme Mechanisms | Deuterated substrates can be used to probe the kinetics and mechanisms of enzymatic reactions. nih.gov | Provides insights into the catalytic processes of enzymes involved in amino acid metabolism. |
Mass Spectrometry (MS)-Based Proteomics and Metabolomics
Mass spectrometry is a highly sensitive analytical technique used to identify and quantify molecules based on their mass-to-charge ratio. The predictable mass shift introduced by isotopic labels, such as the three deuterium atoms in Boc-Ala-OH-3,3,3-d3, makes it an invaluable tool for quantitative proteomics and metabolomics. sigmaaldrich.com
Quantitative Proteomics via Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful method for quantitative proteomics. creative-proteomics.comresearchgate.netsigmaaldrich.com In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid. nih.gov One population receives the standard "light" amino acid, while the other receives a "heavy," isotopically labeled version, such as deuterated alanine derived from Boc-Ala-OH-3,3,3-d3.
As cells grow and synthesize proteins, they incorporate the respective light or heavy amino acid. nih.gov After a period of growth, typically several cell doublings to ensure complete labeling, the protein populations from the two cell groups are mixed. sigmaaldrich.comnih.gov When analyzed by mass spectrometry, peptides containing the heavy amino acid will exhibit a characteristic mass shift compared to their light counterparts. The ratio of the peak intensities of the heavy and light peptide pairs allows for the precise relative quantification of protein abundance between the two samples. longdom.org
While early SILAC studies utilized deuterated leucine, a potential issue is the chromatographic shift that can occur between deuterated and non-deuterated peptides during liquid chromatography separation, which can affect quantification accuracy. creative-proteomics.comsigmaaldrich.com However, advancements in mass spectrometry instrumentation and data analysis software have helped to mitigate this issue.
Targeted Metabolomics and Metabolic Flux Analysis with Isotopic Tracers
Targeted metabolomics focuses on the measurement of a specific group of known metabolites. sigmaaldrich.cn Deuterated internal standards are crucial in this approach to correct for variations in sample preparation and instrument response, ensuring accurate quantification. sigmaaldrich.cnmuni.czresearchgate.net Boc-Ala-OH-3,3,3-d3 can be used to generate a deuterated alanine standard for such analyses.
Furthermore, by introducing a deuterated tracer like alanine into a biological system, researchers can perform metabolic flux analysis. This involves tracking the incorporation of the isotopic label into downstream metabolites over time. By measuring the rate of appearance of the deuterium label in various compounds, it is possible to quantify the rates, or fluxes, of the metabolic pathways connecting them. This provides a dynamic view of cellular metabolism that is not attainable from static metabolite concentration measurements alone. mountainscholar.org
Applications in Protein Turnover Rate Determination
Protein turnover, the balance between protein synthesis and degradation, is a fundamental biological process. nih.gov Isotopic tracers are essential for measuring the rates of these dynamic processes in vivo. liverpool.ac.uke-acnm.org
One established method involves the administration of a labeled amino acid, such as alanine derived from Boc-Ala-OH-3,3,3-d3, and measuring its incorporation into proteins over time. metsol.come-acnm.org The rate at which the labeled amino acid appears in a specific protein is a direct measure of that protein's synthesis rate. nih.gov
A common approach utilizes deuterated water (D₂O) to label amino acids in vivo. The deuterium from D₂O can be incorporated into alanine through the action of alanine transaminase. metsol.com The enrichment of deuterium in protein-bound alanine can then be measured by mass spectrometry to calculate the fractional protein synthesis rate. metsol.com Using a pre-labeled amino acid like deuterated alanine can provide a more direct and sometimes simpler alternative for these studies. e-acnm.org
Methods for Measuring Protein Turnover:
| Method | Tracer | Measurement | Key Advantage |
| Tracer Incorporation | Labeled Amino Acid (e.g., from Boc-Ala-OH-3,3,3-d3) | MS analysis of labeled amino acid in protein | Direct measurement of synthesis rate. e-acnm.org |
| Heavy Water Labeling | Deuterium Oxide (D₂O) | MS analysis of deuterium enrichment in protein-bound alanine | Measures synthesis of multiple proteins simultaneously. metsol.commetsol.com |
| Dynamic SILAC (dSILAC) | Heavy Amino Acids | Time-course MS analysis of heavy/light peptide ratios | Provides proteome-wide synthesis and degradation rates. nih.gov |
Differentiation of Exogenous and Endogenous Molecular Origins in Biological Systems
A significant advantage of using isotopic tracers is the ability to distinguish between molecules that are introduced into a system (exogenous) and those that are already present or produced by the system (endogenous). nih.govoup.comhumankinetics.com
By introducing a deuterated compound like Boc-Ala-OH-3,3,3-d3, any alanine or downstream metabolite containing the d3-label can be definitively identified as originating from the exogenously supplied source. oup.com This is particularly valuable in studies of nutrient uptake, metabolism, and the origins of signaling molecules. For example, researchers can precisely track the fate of dietary alanine and differentiate its metabolic products from those derived from the body's own protein breakdown. This principle is widely applied in metabolic research, using tracers like deuterated glucose to distinguish between exogenous glucose uptake and endogenous glucose production. oup.com
Mechanistic Investigations Utilizing Boc Ala Oh 3,3,3 D3 and Deuterated Alanine
Kinetic Isotope Effects (KIEs) in Enzymatic Reaction Mechanisms
Kinetic isotope effects are changes in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. researchgate.net In the context of enzymatic reactions involving deuterated alanine (B10760859), KIEs provide invaluable insights into the nature of bond-breaking and bond-forming events during catalysis.
The cleavage of a carbon-hydrogen (C-H) bond is often a critical step in enzymatic reactions. By comparing the reaction rates of a protiated substrate with its deuterated counterpart, such as alanine and its deuterated isotopologues, scientists can determine if the C-H bond is broken in the rate-determining step of the reaction. scispace.com A significant primary KIE, where the reaction is slower with the deuterated substrate, is indicative of C-H bond cleavage in the transition state of the rate-limiting step. nih.gov
For instance, studies on alanine racemase, an enzyme that interconverts L-alanine and D-alanine, have utilized deuterated alanine to investigate its mechanism. scispace.comnih.gov The observation of KIEs in these studies provides strong evidence for a mechanism involving the abstraction of a proton from the α-carbon of alanine. scispace.comnih.gov The magnitude of the KIE can also offer information about the geometry of the transition state. scispace.com A large KIE often suggests a symmetrical transition state where the proton is equally shared between the donor and acceptor atoms, whereas smaller KIEs can indicate a more "early" or "late" transition state. scispace.com
In the case of alanine racemase, KIEs have been instrumental in demonstrating that the proton transfer from the α-carbon is a key rate-determining step. nih.gov Similarly, in studies of other enzymes like D-amino acid oxidase, significant primary substrate isotope effects were observed with [2-D]D-alanine, indicating that the dehydrogenation step is rate-limiting under certain conditions. d-nb.inforesearchgate.net
| Enzyme | Substrate | Observed KIE | Implication |
| Alanine Racemase | Cα-deuterated alanine | ~3 on kcat/KM (with heavy enzyme) | Proton transfer is part of the rate-limiting step. nih.govacs.orgnih.gov |
| D-amino acid oxidase | [2-D]D-alanine | 9.1 ± 1.5 (at low pH) | Substrate dehydrogenation is rate-limiting. d-nb.inforesearchgate.net |
| Tryptophan 2-monooxygenase | α-deuterated DL-alanine | 6.0 ± 0.5 | C-H bond cleavage is the intrinsic rate-limiting step. nih.gov |
A more advanced technique involves the use of "heavy enzymes," where the entire enzyme is isotopically labeled, often by expression in a medium containing heavy isotopes like ¹³C, ¹⁵N, and ²H. nih.gov When a deuterated substrate is used in conjunction with a heavy enzyme, it allows for the dissection of coupled motions between the protein and the substrate during catalysis. nih.gov
A study on alanine racemase from Geobacillus stearothermophilus reported the effects of a perdeuterated ("heavy") enzyme on the reaction with both protiated and Cα-deuterated alanine. nih.gov The heavy enzyme itself caused a KIE of approximately 1.3 on kcat and kcat/KM. nih.govacs.orgnih.gov When Cα-deuterated alanine was used as the substrate with the heavy enzyme, the KIE increased to about 3. nih.govacs.orgnih.gov This result was greater than the product of the individual heavy-enzyme and substrate KIEs, a phenomenon known as a breakdown of the "rule of the geometric mean." nih.gov This breakdown suggests that there is a coupling of motion between the protein and the proton being transferred in the transition state, implicating protein dynamics in the catalytic event. nih.gov
Solvent isotope effects (SIEs) are observed when a reaction is carried out in a heavy solvent, typically deuterium (B1214612) oxide (D₂O), instead of water (H₂O). nih.gov These effects can provide information about the role of solvent molecules and proton transfers involving solvent in the reaction mechanism. acs.org
In the context of enzymes that use deuterated alanine, comparing the substrate KIE in H₂O versus D₂O can help to distinguish between different mechanistic possibilities, such as concerted versus stepwise proton transfers. acs.org For example, in alanine racemase, the mutual dependence of primary substrate and solvent deuterium KIEs was measured. acs.org The primary substrate KIE was found to be reduced in D₂O, which strongly supported a stepwise racemization mechanism involving a carbanionic intermediate. acs.org In another example, with a mutant of alanine racemase (K39A), a solvent isotope effect was observed for the L-enantiomer of alanine in D₂O, but not for the D-enantiomer when using a deuterated substrate, providing insight into the specific roles of active site residues. capes.gov.brnih.gov
| Enzyme System | Isotope Effect Measured | Observation | Mechanistic Implication |
| Alanine Racemase | Substrate KIE in H₂O vs. D₂O | KIE is reduced in D₂O | Supports a stepwise mechanism with a carbanionic intermediate. acs.org |
| Alanine Racemase (K39A mutant) | Solvent Isotope Effect | Observed only for L-alanine | Suggests the exogenous amine functions as a base for D-alanine, while another residue handles L-alanine. capes.gov.brnih.gov |
| D-amino acid oxidase | Primary and Solvent KIEs | Effects are independent | Consistent with a concerted rupture of C-H and N-H bonds (hydride transfer). d-nb.inforesearchgate.net |
Analysis of Heavy-Enzyme Kinetic Isotope Effects
Understanding Reaction Mechanisms in Chemical and Biological Systems
The utility of deuterated alanine extends beyond enzymatic studies into broader chemical and biological systems. nih.govnih.govphysiology.org The predictable nature of the C-D bond strength compared to the C-H bond allows for its use as a probe in various reaction mechanisms. j-parc.jp
For instance, isotopically labeled alanine has been used to investigate the complex network of reactions in the Maillard reaction, a form of non-enzymatic browning. nih.gov By using ¹³C and ¹⁵N labeled alanine, researchers were able to trace the origin of certain flavor compounds, demonstrating that the ethyl groups of some pyrazines were derived directly from the C-2 and C-3 atoms of alanine. nih.gov This work also pointed to a chain elongation process of sugar-derived dicarbonyls that is assisted by alanine. nih.gov
In metabolic studies, deuterium from D₂O can be incorporated into nonessential amino acids like alanine through transamination. physiology.org The rate of incorporation of this labeled alanine into new proteins can then be measured to determine protein synthesis rates, providing a powerful tool for studying metabolism in living organisms. physiology.org
Role of Boc Ala Oh 3,3,3 D3 in Medicinal Chemistry and Pharmaceutical Research
Impact on Pharmacokinetics and Metabolic Stability of Drug Candidates
The substitution of hydrogen with deuterium (B1214612) at specific molecular positions can significantly alter the pharmacokinetic profile of a drug candidate. This is primarily due to the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. juniperpublishers.cominformaticsjournals.co.in This stronger bond is more resistant to enzymatic cleavage, a common step in drug metabolism. nih.gov Boc-Ala-OH-3,3,3-d3, with its deuterium-labeled methyl group, is a key precursor for introducing this stability into alanine-containing molecules.
The metabolic breakdown of many drugs is mediated by cytochrome P450 (CYP) enzymes, which often involves the cleavage of C-H bonds. By replacing the hydrogens on the terminal methyl group of alanine (B10760859) with deuterium, the rate of oxidative metabolism at this position can be substantially reduced. nih.gov This modification can lead to several beneficial pharmacokinetic outcomes:
Increased Metabolic Stability: The slower metabolism of the deuterated compound results in a longer biological half-life. juniperpublishers.comchemimpex.com This can lead to sustained therapeutic effects and potentially reduce the frequency of dosing for patients. lifetein.com
Reduced Toxic Metabolites: In some cases, drug metabolism can produce toxic byproducts. By slowing down or altering the metabolic pathway through deuteration, the formation of these undesirable metabolites can be minimized, leading to an improved safety profile. acs.orgbioscientia.de
Metabolic Shunting: Deuteration at one site can cause the drug's metabolism to shift to other parts of the molecule ("metabolic shunting"). juniperpublishers.com This can be advantageous if it leads to the formation of more desirable or less toxic metabolites.
Increased Bioavailability: For drugs that undergo significant first-pass metabolism in the liver, deuteration can reduce this effect, allowing more of the active drug to reach systemic circulation and enhancing its oral bioavailability. acs.org
The use of deuterated compounds has moved from being a research curiosity to a clinically validated strategy. The approval of the first deuterated drug, deutetrabenazine, by the U.S. Food and Drug Administration (FDA) in 2017, marked a significant milestone, validating the therapeutic potential of this approach. acs.org
A hypothetical comparison of the metabolic stability of a generic peptide containing a standard alanine residue versus one containing an alanine-d3 residue, derived from Boc-Ala-OH-3,3,3-d3, is presented in the table below.
| Peptide Variant | Metabolic Site | Relative Rate of Metabolism | Predicted Half-life |
| Standard Peptide (with Ala) | Alanine methyl group | 100% | 2 hours |
| Deuterated Peptide (with Ala-d3) | Alanine-d3 methyl group | ~20-50% | 4-6 hours |
This table presents hypothetical data to illustrate the potential impact of deuteration and is not based on a specific real-world example.
Development of Deuterated Drug Molecules and Therapeutic Peptides
Boc-Ala-OH-3,3,3-d3 is a valuable starting material for the synthesis of deuterated drug molecules and therapeutic peptides. The "Boc" (tert-butyloxycarbonyl) protecting group is widely used in peptide synthesis to prevent unwanted reactions at the amino group while forming peptide bonds. nih.gov The use of Boc-Ala-OH-3,3,3-d3 allows for the precise incorporation of a deuterated alanine residue into a peptide chain using standard solid-phase or solution-phase synthesis techniques. scirp.org
The development of deuterated peptides is a growing area of interest in pharmaceutical research. lifetein.comclearsynthdiscovery.com Peptides often suffer from poor metabolic stability due to rapid degradation by proteases. Introducing deuterated amino acids can enhance their resistance to enzymatic breakdown, thereby prolonging their therapeutic action. lifetein.com For example, deuterated neuropeptides are being investigated for longer-lasting pain relief, and deuterated antimicrobial peptides are being developed to combat resistant bacteria. clearsynthdiscovery.com
The synthesis of a deuterated peptide using Boc-Ala-OH-3,3,3-d3 would follow established protocols for Boc-based peptide synthesis. The key difference is the use of the deuterated building block in the appropriate coupling cycle.
General Steps in a Peptide Synthesis Incorporating Boc-Ala-OH-3,3,3-d3:
| Step | Description |
|---|---|
| 1. Resin Preparation | A solid support resin is prepared for peptide assembly. |
| 2. Amino Acid Coupling | The desired sequence of Boc-protected amino acids, including Boc-Ala-OH-3,3,3-d3, are sequentially coupled to the growing peptide chain. |
| 3. Deprotection | The Boc protecting group is removed from the newly added amino acid to allow for the next coupling reaction. |
| 4. Cleavage and Deprotection | Once the peptide sequence is complete, it is cleaved from the resin, and any side-chain protecting groups are removed. |
Design of Deuterated Probes for Investigating Drug-Target Interactions
Boc-Ala-OH-3,3,3-d3 is also instrumental in the creation of deuterated probes for biophysical studies, particularly for investigating drug-target interactions using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govacs.org In NMR studies of large proteins or protein-ligand complexes, extensive deuteration of the protein is often necessary to simplify the complex spectra and reduce signal overlap. rsc.org
By selectively reintroducing protons at specific sites, such as the methyl group of an alanine residue, these sites can be used as sensitive probes to monitor changes in the protein's structure and dynamics upon drug binding. acs.orgisotope.com The synthesis of proteins with selectively labeled alanine residues can be achieved by providing deuterated alanine, derived from Boc-Ala-OH-3,3,3-d3, in the cell-free protein synthesis or bacterial expression systems.
The unique NMR signature of the 13C-labeled methyl group in a deuterated background allows for the application of advanced NMR techniques like methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy). rsc.orgacs.org These methods are powerful for studying high-molecular-weight systems and can provide detailed information on:
Binding Site Identification: Changes in the chemical shift of the labeled alanine's methyl group upon the addition of a drug can help to identify the location of the binding site.
Conformational Changes: Drug binding can induce conformational changes in the target protein, which can be detected by monitoring the labeled alanine probes.
Dynamics of Interaction: NMR can provide insights into the kinetics and thermodynamics of the drug-target interaction.
The use of deuterated probes derived from Boc-Ala-OH-3,3,3-d3 allows researchers to gain a deeper understanding of the molecular mechanisms of drug action, which is crucial for the rational design of more effective and specific therapeutic agents.
Future Directions and Emerging Research Avenues for Deuterated Alanine Analogs
Integration of Advanced Isotopic Labeling with Cryo-Electron Microscopy (Cryo-EM) and Artificial Intelligence-Driven Structural Prediction
While Cryo-EM has revolutionized structural biology, determining the dynamics and functionally relevant conformational states of proteins remains a challenge. Isotopic labeling with deuterated amino acids, a cornerstone of Nuclear Magnetic Resonance (NMR) spectroscopy, is poised to provide crucial, complementary information. NMR studies, simplified by deuteration, can reveal the dynamic motions of a protein in solution, which can then be mapped onto the static structures generated by Cryo-EM. This integration provides a more complete picture of protein function.
Development of High-Throughput and Scalable Synthesis Methods for Site-Specific Deuterated Amino Acids
A significant bottleneck for the widespread use of compounds like Boc-Ala-OH-3,3,3-d3 has been the cost and complexity of their synthesis. acs.org Traditional methods often require multi-step, de novo synthesis from deuterated precursors. acs.orgwisc.edu However, the future points towards more efficient and scalable production methods, particularly through biocatalysis and novel chemical catalysis. wiseguyreports.com
Recent breakthroughs include:
Dual-Enzyme Systems: Researchers have developed dual-protein catalytic systems that can perform hydrogen-deuterium (H/D) exchange directly on free amino acids with high site-selectivity. acs.orgwisc.edu For instance, one system uses an aminotransferase (DsaD) that, when paired with a partner protein (DsaE), can catalyze H/D exchange at both the α- and β-carbons of various amino acids. wisc.edu Such methods have shown success on a preparative scale, yielding hundreds of milligrams of product with high deuterium (B1214612) incorporation. wisc.edu
Catalytic H-D Exchange: New methods using transition-metal catalysts, such as palladium or ruthenium, are enabling selective H-D exchange under milder conditions. mdpi.com For example, a palladium-on-carbon catalyst used with aluminum and heavy water (D₂O) provides a safe and environmentally friendly way to deuterate a range of substrates, including alanine (B10760859). mdpi.com Other approaches use catalysts like 2-hydroxynicotinaldehyde (B1277654) to achieve α-deuteration of amino esters in D₂O with high efficiency. acs.org
Multicomponent Reactions: The use of deuterated reagents in one-pot multicomponent reactions, such as the Strecker reaction, is opening possibilities for the scalable production of deuterated α-amino acid precursors with minimal deuterium scrambling. beilstein-journals.org
These advancements are making site-specifically deuterated amino acids more accessible, which will undoubtedly accelerate their application in all areas of research. wiseguyreports.com
Expansion of Deuterated Amino Acid Applications in Integrated "Omics" Technologies
The fields of proteomics and metabolomics rely heavily on mass spectrometry to identify and quantify thousands of molecules in a biological sample. Deuterated amino acids are becoming indispensable tools in this arena.
One prominent technique is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where cells are grown in media containing isotopically labeled amino acids, such as deuterated leucine (B10760876) (Leu-d3). longdom.orgindexcopernicus.com This allows for the direct comparison and quantification of protein expression levels between different cell populations. longdom.org By integrating SILAC with techniques like immunoprecipitation (SILAC-IP), researchers can differentiate specific protein binding partners from non-specific background, providing high-confidence data on protein interaction networks. indexcopernicus.com
Another powerful approach involves administering deuterated water (D₂O) to cells or organisms. physiology.org The deuterium is incorporated into nonessential amino acids, including alanine, as they are synthesized. physiology.org By measuring the rate of deuterium incorporation into proteins over time using mass spectrometry, scientists can determine protein synthesis rates, offering a dynamic view of the proteome. physiology.org In metabolomics, deuterated amino acid derivatives are crucial as internal standards for high-throughput quantitative analysis by gas chromatography-mass spectrometry (GC-MS), enabling accurate and reproducible measurements of amino acids in complex biological samples in an "omics" format. nih.govresearchgate.net
Exploration of Novel Spectroscopic and Imaging Applications Beyond Current Paradigms
The unique properties of deuterium are opening doors to entirely new ways of visualizing biological processes in vivo. A leading example is Deuterium Metabolic Imaging (DMI) , a magnetic resonance (MR)-based technique. researchgate.netescholarship.org DMI involves administering a non-radioactive, deuterated substrate—such as deuterated glucose or an amino acid—and then using specialized MR spectroscopy to track its conversion into various metabolites in three dimensions. escholarship.orgmdpi.com
Key advantages of DMI include:
High Safety Profile: It uses stable, non-radioactive isotopes, making it safe for longitudinal studies. researchgate.net
Minimal Background Signal: The natural abundance of deuterium in the body is very low (0.01%), so the administered tracer provides a strong, clear signal. escholarship.org
Versatility: It can be used to probe a wide range of metabolic pathways over extended periods, from hours to days. researchgate.net
DMI is showing particular promise for studying metabolic changes in cancer and brain disorders. escholarship.orgmdpi.com In another novel application, Raman microscopy can be used to visualize the distribution of deuterium-bearing metabolites in tissues after an animal has consumed heavy water, providing a high-resolution map of metabolic activity. news-medical.net These emerging techniques represent a paradigm shift, moving beyond static measurements to the dynamic visualization of metabolism in living systems.
Q & A
Q. What are the standard synthesis protocols for Boc-Ala-OH-3,3,3-d3, and what role does the Boc group play in peptide synthesis?
Methodological Answer: The synthesis of Boc-Ala-OH-3,3,3-d3 involves deuterium substitution at the methyl group of alanine, followed by Boc (tert-butoxycarbonyl) protection. Key steps include:
Deuteration : Reacting L-alanine with deuterated reagents (e.g., D2O or deuterated acids) to replace all three hydrogens in the methyl group with deuterium .
Boc Protection : Using di-tert-butyl dicarbonate (Boc2O) in a basic solvent (e.g., THF or DMF) to protect the amine group, ensuring regioselectivity and stability during subsequent peptide coupling reactions .
Purification : Column chromatography or recrystallization to isolate the product, verified by NMR (e.g., absence of proton signals at δ 1.2–1.5 ppm) .
Role of Boc Group : The Boc group prevents unwanted side reactions (e.g., racemization) during peptide elongation and is selectively removed under acidic conditions (e.g., TFA) without disrupting the peptide backbone .
Q. What analytical techniques are essential for characterizing Boc-Ala-OH-3,3,3-d3, and how are they optimized?
Methodological Answer: Characterization requires a combination of techniques:
Q. Optimization Tips :
Q. How is Boc-Ala-OH-3,3,3-d3 typically incorporated into solid-phase peptide synthesis (SPPS)?
Methodological Answer: In SPPS:
Resin Activation : Use Wang or Rink amide resin pre-loaded with the C-terminal amino acid.
Deprotection : Remove the Boc group with TFA (20% in DCM, 30 min), followed by neutralization with DIEA.
Coupling : Activate Boc-Ala-OH-3,3,3-d3 with HBTU/DIPEA in DMF (2–4 equiv, 2 hr), ensuring complete coupling via Kaiser test .
Iteration : Repeat for subsequent residues, with final cleavage using HF or TFA/scavengers .
Q. Critical Considerations :
- Deuterium substitution may slow coupling kinetics; monitor via ninhydrin test.
- Avoid prolonged TFA exposure to prevent deuterium loss .
Advanced Research Questions
Q. How does deuterium substitution in Boc-Ala-OH-3,3,3-d3 influence peptide conformational analysis via NMR?
Methodological Answer: Deuterium alters vibrational modes and bond lengths, affecting:
- NOE Signals : Reduced ¹H-¹H NOEs in deuterated regions complicate distance measurements. Use ¹³C-edited experiments to resolve backbone dynamics .
- Chemical Shifts : Deuteration induces small upfield shifts (~0.01–0.03 ppm) in adjacent protons; calibrate referencing accordingly .
- Solvent Suppression : Utilize deuterated solvents (e.g., D2O) for aqueous samples to minimize background interference .
Case Study : In α-helical peptides, deuterated alanine reduces ³JHH coupling constants, requiring adjusted Karplus equations for structural modeling .
Q. What experimental strategies address low isotopic purity in Boc-Ala-OH-3,3,3-d3 synthesis?
Methodological Answer: Low purity (<99 atom% D) arises from incomplete deuteration or proton exchange. Mitigation strategies include:
- Reaction Optimization : Use anhydrous conditions and deuterated reagents (e.g., DCl in D2O) to minimize back-exchange .
- Purification :
- Ion Exchange Chromatography : Separate deuterated/protonated species via pKa differences.
- Recrystallization : Exploit solubility differences in deuterated vs. protonated forms .
- QC Validation : Cross-validate purity via isotopic ratio MS and ¹H NMR integration .
Q. How should researchers resolve discrepancies in deuterium content between theoretical and observed MS data?
Methodological Answer: Discrepancies may stem from:
Q. Example Workflow :
Perform HRMS with a reference standard.
Calculate deuterium incorporation via isotopic peak distribution.
Adjust synthesis protocols if deviation exceeds ±0.5 atom% .
Q. What protocols ensure reproducibility of Boc-Ala-OH-3,3,3-d3-based peptide studies across laboratories?
Methodological Answer: Reproducibility requires:
- Detailed Documentation : Publish full synthetic protocols (reagent ratios, reaction times) and characterization data in supplementary materials .
- Standardized QC Metrics : Specify acceptance criteria (e.g., ≥99% isotopic purity, HPLC retention time ±0.1 min) .
- Interlab Validation : Share samples with collaborating labs to cross-test NMR/MS results .
Q. Best Practices :
- Adhere to Beilstein Journal guidelines for experimental reporting, including raw data deposition in public repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
